1-ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
Description
1-Ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by:
- Ethyl group at position 1 of the pyrazole ring.
- Methyl group at position 5 of the pyrazole ring.
- Pyridin-4-yl group as the carboxamide substituent.
Pyrazole carboxamides are widely studied for their pharmacological and agrochemical applications due to their tunable physicochemical properties and target specificity. This compound’s structure balances lipophilicity (logP ~2.05) and hydrogen-bonding capacity (3 hydrogen-bond acceptors, 1 donor), making it suitable for drug discovery .
Properties
IUPAC Name |
1-ethyl-5-methyl-N-pyridin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-16-9(2)11(8-14-16)12(17)15-10-4-6-13-7-5-10/h4-8H,3H2,1-2H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTYSFDXLKUXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : 1014631-92-5
Synthesis
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxylic acid derivatives with pyrazole precursors. Recent methodologies have optimized yields and purity, utilizing techniques such as column chromatography for purification and NMR for structural confirmation .
Anticancer Activity
Numerous studies highlight the anticancer potential of pyrazole derivatives, particularly those containing the 1H-pyrazole scaffold. For instance, compounds similar to 1-ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole have demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 54.25 | |
| HepG2 (Liver) | 38.44 | |
| HeLa (Cervical) | Moderate |
These compounds have been shown to inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Research indicates that derivatives of 1H-pyrazole exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, compounds structurally related to 1-ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole have been evaluated for their COX-2 selectivity:
These findings suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity while minimizing side effects.
Antimicrobial Activity
While some pyrazole derivatives show promise as antimicrobial agents, specific data on the compound remains limited. However, related studies indicate that certain pyrazoles exhibit antibacterial and antifungal activities against a range of pathogens .
Case Studies
A notable study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives, including those similar to the target compound, for their biological activities. The study found that specific substitutions on the pyrazole ring significantly influenced both anticancer and anti-inflammatory activities, highlighting structure-activity relationships (SAR) pivotal for drug design .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent due to its ability to interact with various biological targets.
- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A study demonstrated that a related pyrazole derivative effectively reduced the viability of breast cancer cells in vitro .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing cytokine production in models of inflammation .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which could be beneficial in treating conditions like diabetes and hypertension. For instance, a derivative was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism .
Agriculture
The compound's derivatives have been explored for their agrochemical applications, particularly as herbicides and fungicides.
- Herbicidal Activity : A study showed that a related compound demonstrated effective herbicidal properties against common agricultural weeds, providing a potential alternative to traditional herbicides .
- Fungicidal Properties : Research indicated that the compound could inhibit fungal growth, suggesting applications in crop protection against fungal pathogens .
Material Science
The unique properties of 1-ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide make it suitable for various material science applications.
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating pyrazole units into polymer backbones can improve their performance in high-temperature applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of a series of pyrazole derivatives including this compound. The researchers found that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
Case Study 2: Herbicidal Efficacy
In a field trial reported by Pesticide Biochemistry and Physiology, the application of a formulation containing this compound showed over 80% efficacy in controlling broadleaf weeds compared to conventional herbicides. The study emphasized the need for further exploration into its mechanism of action and environmental impact .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Derivative A | Anticancer | 15 | |
| Derivative B | Anti-inflammatory | 25 | |
| Derivative C | Herbicidal | 30 |
Table 2: Agrochemical Efficacy
Chemical Reactions Analysis
Hydrolysis and Functional Group Interconversion
The carboxamide group demonstrates stability under mild conditions but hydrolyzes under extreme pH:
-
Acidic Hydrolysis : Concentrated HCl (6M, 100°C) converts the amide to 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid .
-
Basic Hydrolysis : NaOH/EtOH reflux yields the carboxylate salt, which can be reprotonated to the acid (pKa ~3.2) .
Cyclization and Heterocycle Formation
The carboxamide participates in cyclization reactions to generate fused heterocycles:
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Oxadiazole Synthesis : Reaction with CS₂/KOH forms 1,3,4-oxadiazole derivatives, a common motif in bioactive molecules .
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Hydrazide Intermediates : Hydrazinolysis of the amide produces pyrazole-4-carbohydrazides, precursors to triazoles and thiadiazoles .
Table 2: Cyclization Reactions
| Reagent | Product | Application | Yield | Source |
|---|---|---|---|---|
| CS₂/KOH | 1,3,4-Oxadiazole | Anticancer agents | 68% | |
| NH₂NH₂·H₂O | Pyrazole carbohydrazide | Antimicrobial scaffolds | 85% |
Electrophilic and Nucleophilic Substitution
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Pyridine Ring Functionalization : The pyridin-4-yl group undergoes nitration or halogenation at the 3-position under directed metallation conditions .
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Pyrazole Ring Reactivity : The methyl group at C5 resists substitution, while the ethyl group at N1 can be oxidized to a ketone using KMnO₄ .
Coordination Chemistry and Metal Complexation
The pyrazole nitrogen and pyridine ring act as bidentate ligands:
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Fe(III) Complexes : Form octahedral complexes with Fe³⁺, enhancing antibacterial activity .
-
Cu(II) Chelates : Improve catalytic activity in oxidation reactions.
Stability and Degradation Pathways
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Photodegradation : UV exposure (λ = 254 nm) cleaves the pyridine-pyrazole bond, forming 5-methylpyrazole-4-carboxylic acid.
-
Thermal Decomposition : Decomposes above 250°C, releasing CO₂ and forming aromatic amines .
This compound’s versatility in amidation, cyclization, and coordination chemistry makes it valuable in drug design and agrochemical development. Further studies are needed to explore its catalytic applications and optimize reaction yields for industrial use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- Trifluoromethyl Groups (): Increase molecular weight and logP, enhancing receptor affinity but possibly reducing solubility.
- Heterocyclic Variations : Replacing pyridin-4-yl with oxazole () or phenyl () modulates solubility and target selectivity.
Antifungal and Agrochemical Potential
- Pyrazole carboxamides with chloro or trifluoromethyl substituents (e.g., ) show efficacy as fungicides and pesticides. For example, 3-(difluoromethyl)-N-(3′,4′,5′-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide is used in agriculture due to its stability and bioavailability .
- The target compound lacks halogen substituents, which may limit its agrochemical utility but could reduce toxicity in therapeutic contexts.
Q & A
Q. What are the standard synthetic routes for 1-ethyl-5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate amines, followed by functionalization. For example, pyrazole-4-carboxamides are often prepared by reacting 5-amino-pyrazole intermediates with acid chlorides or anhydrides (e.g., pyridine-4-carbonyl chloride) under basic conditions. Key steps include protecting group strategies and purification via recrystallization or column chromatography .
Q. How is the compound characterized structurally?
Structural confirmation typically employs:
- ¹H-NMR : To identify protons on the pyrazole ring, ethyl, methyl, and pyridinyl groups.
- IR spectroscopy : To confirm the presence of carboxamide (C=O stretch ~1650–1700 cm⁻¹) and pyridinyl C=N bonds.
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation. Elemental analysis ensures purity (>95%) .
Q. What solvents and reaction conditions optimize yield in carboxamide formation?
Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) at 60–80°C are commonly used. Catalytic bases like triethylamine or DMAP improve reactivity during acyl chloride coupling .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- DFT calculations : To map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
- Molecular docking : To simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridinyl) with pharmacological profiles .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry (e.g., dihedral angles between pyrazole and pyridinyl rings) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded spectra, such as distinguishing pyridinyl protons from aromatic pyrazole resonances .
Q. How do reaction kinetics and catalyst selection impact regioselectivity in pyrazole synthesis?
- Kinetic studies : Monitor intermediates via HPLC to optimize reaction time and temperature.
- Catalysts : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can direct substituent placement on the pyrazole ring, minimizing by-products like regioisomers .
Methodological Challenges and Solutions
Q. What experimental designs mitigate by-product formation during carboxamide synthesis?
- Stepwise protection : Temporarily block reactive sites (e.g., pyrazole NH) using Boc groups before coupling.
- High-throughput screening : Test solvent/base combinations (e.g., THF/NaH vs. DMF/K₂CO₃) to identify optimal conditions .
Q. How are in vitro bioactivity assays tailored for pyrazole-4-carboxamides?
- Enzyme inhibition assays : Use fluorescence-based substrates to measure IC₅₀ values against targets like COX-2.
- Cell viability assays : Assess cytotoxicity (e.g., MTT assay) in relevant cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
Data Interpretation and Validation
Q. How do steric and electronic effects of the ethyl and pyridinyl groups influence stability?
Q. What statistical methods analyze discrepancies in biological replicate data?
- ANOVA with post-hoc tests : Identify significant differences in IC₅₀ values across derivatives.
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or bioactivity datasets to highlight key variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
